Alprostadil isopropyl ester

描述

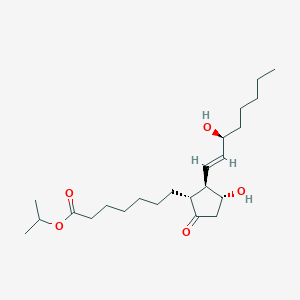

Structure

3D Structure

属性

IUPAC Name |

propan-2-yl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h14-15,17-20,22,24,26H,4-13,16H2,1-3H3/b15-14+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJLDARWZNUIAU-WUDJJVMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217182-28-0 | |

| Record name | Alprostadil isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217182280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALPROSTADIL ISOPROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8THV3YDD6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Purity Assessment for Alprostadil Isopropyl Ester

Strategies for Alprostadil (B1665725) Esterification to the Isopropyl Moiety

The synthesis of alprostadil isopropyl ester from its parent compound, alprostadil, involves the esterification of the carboxylic acid group. This transformation is critical for modifying the compound's physicochemical properties, such as lipophilicity, which can influence its behavior in research models. While specific, proprietary synthesis routes are often not fully disclosed, standard organic chemistry principles point to several effective strategies.

One common approach is a direct Fischer-Speier esterification , where alprostadil is reacted with isopropanol (B130326) under acidic conditions. The reaction is typically heated to drive the equilibrium towards the formation of the ester. Another potential method involves the use of a catalyst, such as potassium hydroxide (B78521) (KOH), in a transesterification process, which has been shown to be effective for synthesizing other fatty acid isopropyl esters. ui.ac.id This process can be intensified using microwave irradiation to reduce reaction times. ui.ac.id

Furthermore, the preparation of various alprostadil alkyl esters, including methyl, ethyl, and isopropyl esters, has been documented in the context of developing topical formulations. google.com These preparations involve dissolving the synthesized alprostadil alkyl ester into a mixture of an oily vehicle and a skin permeation enhancer, underscoring the role of the ester in research and development of new delivery systems. google.com

Chromatographic and Spectroscopic Methods for Prodrug Characterization in Research

Rigorous characterization is essential to confirm the identity, purity, and stability of this compound for research applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools for this purpose. nih.govnih.gov

HPLC is a cornerstone technique for assessing the purity of alprostadil and its derivatives, offering high resolution and quantitative accuracy. preprints.org Reversed-phase HPLC (RP-HPLC) is the most common modality used. walshmedicalmedia.com These methods are validated for parameters such as specificity, linearity, precision, and accuracy to ensure reliable results. walshmedicalmedia.com

A typical stability-indicating HPLC method allows for the separation of the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities. walshmedicalmedia.com For alprostadil and its esters, the primary degradation product is often the corresponding Prostaglandin (B15479496) A1 (PGA1) analogue, formed through dehydration. google.comunizg.hr The ability to resolve and quantify the parent compound and this key degradant is critical for stability studies. walshmedicalmedia.com Chiral HPLC methods have also been developed to separate enantiomeric forms of prostaglandins (B1171923), which is important for controlling stereochemical purity. mdpi.com

Below is a table summarizing typical HPLC conditions used for the analysis of alprostadil and related compounds based on published research methods.

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil 5 C18 (250x4.6 mm, 5 µm) walshmedicalmedia.com | 3 µm C18 column researchgate.net |

| Mobile Phase | Acetonitrile : pH 3 Phosphate (B84403) Buffer (37:63, v/v) walshmedicalmedia.com | 35% Acetonitrile in 0.002 M Phosphate Buffer (pH 3.5) researchgate.net |

| Flow Rate | Not specified | 1.5 mL/min researchgate.net |

| Detection | UV at 205 nm (for PGE1) and 230 nm (for PGA1) walshmedicalmedia.com | Photodiode Array (PDA) at 190 nm (PGE1), 220 nm (PGA1) researchgate.net |

| Quantitation Limit | ~3 µg/mL for PGE1 walshmedicalmedia.com | Not specified |

While HPLC with UV detection is excellent for purity assessment, LC-MS/MS provides definitive structural confirmation and is a powerful tool for identifying and characterizing unknown impurities. nih.govnih.gov This technique couples the superior separation capabilities of liquid chromatography (often ultra-high performance, UPLC or UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govfrontiersin.org

The mass spectrometer provides the molecular weight of the parent compound and its impurities, while MS/MS experiments generate fragmentation patterns that act as a "fingerprint" for structural elucidation. researchgate.netspringernature.com The Multiple Reaction Monitoring (MRM) mode is frequently used for its high selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations, which is essential for impurity profiling and pharmacokinetic studies. nih.govulisboa.pt

Key parameters for an LC-MS/MS method for alprostadil analysis are outlined below.

| Parameter | Example Condition |

| Chromatography | UPLC nih.gov |

| Column | ACQUITY UPLC BEH C18 nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) nih.gov |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Mass Spectrometer | Triple Quadrupole nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Linear Range | 0.4–250.0 ng/mL nih.gov |

Control of Impurity Profiles and Degradation Products in Research Batches

The control of impurities is critical in the synthesis of any compound for research to ensure that observed biological effects are attributable to the compound of interest and not its contaminants. researchgate.net Impurities are generally classified as either process-related (arising from the synthetic route) or degradation products (resulting from decomposition of the substance over time). researchgate.net

Alprostadil itself is a chemically unstable molecule. google.com The most significant degradation pathway is dehydration under acidic or basic conditions, which leads to the formation of Prostaglandin A1 (PGA1). google.comunizg.hr This vulnerability necessitates careful control of pH and temperature during synthesis, purification, and storage of this compound.

Process-related impurities may include stereoisomers (e.g., epimers), residual starting materials, or by-products from side reactions. The European Pharmacopoeia lists several potential impurities for alprostadil. google.com Notably, this compound itself is sometimes referred to as "Alprostadil Impurity J," indicating it can be a derivative or related substance in the analysis of the parent drug. nih.govpharmaffiliates.com

A summary of common impurities related to alprostadil is provided in the table below.

| Impurity Name | Molecular Formula | Molecular Weight | Type |

| Alprostadil (PGE1) | C20H34O5 synzeal.com | 354.48 pharmaffiliates.com | Parent Compound |

| Prostaglandin A1 (PGA1) | C20H32O4 synzeal.com | 336.5 synzeal.com | Degradation Product |

| Alprostadil EP Impurity D | C20H34O5 pharmaffiliates.com | 354.48 pharmaffiliates.com | Process-Related |

| Alprostadil EP Impurity E (11-epiprostaglandin E1) | C20H34O5 synzeal.com | 354.5 synzeal.com | Process-Related (Isomer) |

| Alprostadil Impurity G (Prostaglandin B1) | C20H32O5 pharmaffiliates.com | 352.47 pharmaffiliates.com | Degradation Product |

| Alprostadil Impurity J (this compound) | C23H40O5 pharmaffiliates.com | 396.56 pharmaffiliates.com | Derivative/Prodrug |

Effective control strategies for research batches involve using highly purified starting materials, optimizing reaction conditions to minimize side-product formation, and employing robust purification techniques such as preparative HPLC to isolate the desired compound with high purity. google.com Subsequent analysis by validated HPLC and LC-MS/MS methods confirms the purity and identity of each research batch before its use in further studies.

Prodrug Design Principles and Structure Activity Relationships of Alprostadil Isopropyl Ester

Theoretical Frameworks for Ester Prodrug Design in Medicinal Chemistry

Ester prodrugs are among the most common and successful applications of the prodrug strategy, designed to address issues like poor permeability, chemical instability, and rapid metabolism. nih.govijpcbs.comactamedicamarisiensis.ro The underlying principle is the covalent modification of a parent drug, like Alprostadil (B1665725), by attaching a promoiety, in this case, an isopropyl group, via an ester linkage. nih.gov This modification is designed to be temporary, with the active drug being released in vivo through enzymatic or chemical hydrolysis. slideshare.net

Principles of Lipophilicity Modulation for Optimized Permeation

A primary objective of creating an ester prodrug is to increase the lipophilicity of a parent compound. ijpcbs.comnih.gov Lipophilicity is a critical physicochemical property that governs a drug's ability to permeate biological membranes, such as the skin or gastrointestinal tract, via passive diffusion. nih.govresearchgate.net The key factors influencing membrane permeability are polarity, molecular weight, and lipophilicity. nih.gov

By converting the carboxylic acid group of Alprostadil into an isopropyl ester, the polarity of the molecule is reduced, and its lipophilicity is increased. This enhanced lipophilicity facilitates better partitioning into the lipid bilayers of cell membranes, thereby improving its absorption and permeation to the target site. nih.govresearchgate.net However, an optimal balance of lipophilicity is crucial; excessive lipophilicity can lead to the drug being retained within the lipid membranes and failing to reach the systemic circulation. researchgate.net

Table 1: General Principles of Lipophilicity Modulation

| Principle | Rationale | Desired Outcome |

|---|---|---|

| Masking Polar Groups | The carboxylic acid group of Alprostadil is polar and can hinder membrane permeation. Esterification masks this polar group. | Increased lipophilicity and enhanced ability to cross cell membranes. |

| Optimizing Partition Coefficient | The partition coefficient (LogP) is a measure of lipophilicity. The goal is to achieve a LogP value within an optimal range for membrane permeation. | Improved absorption and bioavailability. |

| Balancing Lipophilicity and Aqueous Solubility | While increased lipophilicity aids permeation, some degree of aqueous solubility is necessary for the drug to dissolve in bodily fluids. | Efficient transport to the site of action. |

Strategies for Reversible Chemical Modification of Prostaglandins (B1171923)

Prostaglandins are chemically unstable, particularly in acidic environments, which limits their oral administration. libretexts.org The reversible chemical modification through esterification serves to protect the parent prostaglandin (B15479496) from degradation. nih.gov The ester linkage in Alprostadil isopropyl ester is designed to be stable enough to allow for administration and absorption but labile enough to be cleaved by esterase enzymes present in the body to release the active Alprostadil. nih.gov

The design of this reversible linkage considers the enzymatic profile of the target tissue to ensure that the conversion of the prodrug to the active drug occurs at the desired site of action. ijpcbs.com This targeted release minimizes systemic side effects and maximizes therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies on Alprostadil Esters in the Context of Prodrug Performance

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. mdpi.com In the context of Alprostadil ester prodrugs, SAR studies focus on how modifications to the ester group affect the prodrug's performance, including its permeation, bioconversion, and ultimately, its therapeutic effect. nih.govfrontiersin.org

Influence of Alkyl Chain Length on Prodrug Bioconversion and Permeation

The length and branching of the alkyl chain of the ester group significantly impact the physicochemical properties and biological activity of the prodrug. nih.govmdpi.comresearchgate.net

Permeation: Increasing the alkyl chain length generally increases lipophilicity, which can lead to enhanced permeation through biological membranes. mdpi.comresearchgate.netmatec-conferences.org However, as mentioned earlier, there is an optimal chain length beyond which increased lipophilicity can hinder the drug's release from the membrane into the aqueous environment of the cell. researchgate.net Studies on various prodrugs have shown that a moderate chain length often provides the best balance for permeation. nih.gov

Bioconversion: The rate of enzymatic hydrolysis of the ester bond is also influenced by the size and steric hindrance of the alkyl group. nih.gov While longer alkyl chains might increase lipophilicity, they can also sterically hinder the approach of esterase enzymes, slowing down the conversion of the prodrug to the active drug. nih.gov The isopropyl ester of Alprostadil represents a balance between increased lipophilicity and susceptibility to enzymatic cleavage.

Table 2: Hypothetical Influence of Alkyl Chain Length on Alprostadil Ester Prodrugs

| Alkyl Group | Relative Lipophilicity | Expected Permeation | Expected Rate of Bioconversion |

|---|---|---|---|

| Methyl | Low | Moderate | Fast |

| Ethyl | Moderate | Good | Moderate |

| Isopropyl | Good | Optimal | Moderate |

| Butyl | High | Good but may have membrane retention | Slower |

Stereochemical Considerations in Prostaglandin Ester Prodrug Design

The biological activity of prostaglandins is highly dependent on their stereochemistry. The naturally occurring and most active form of Alprostadil is the 15S-isomer. nih.gov The stereochemistry at various chiral centers in the prostaglandin molecule is crucial for its binding to the prostaglandin E receptor and subsequent pharmacological activity.

During the synthesis of the prodrug, it is critical to maintain the correct stereochemical configuration of the parent Alprostadil molecule. Any alteration in stereochemistry could lead to a significant loss of biological activity. For instance, the 15R-isomer, an epimer of the natural prostaglandin, generally exhibits much lower activity. nih.gov Therefore, the esterification process must be carefully controlled to prevent epimerization at any of the chiral centers.

Enzymatic Bioconversion and Metabolic Fate of Alprostadil Isopropyl Ester in Biological Systems Preclinical Focus

Role of Esterases in Prodrug Activation to Alprostadil (B1665725)

Alprostadil isopropyl ester is designed as a prodrug, a chemically modified version of an active drug that is inactive until it is metabolized in the body. The primary mechanism for its activation is the enzymatic cleavage of the isopropyl ester bond to release the active compound, alprostadil. This conversion is crucial for the drug's pharmacological activity.

The enzymes responsible for this hydrolysis are esterases, a class of hydrolases that are broadly distributed throughout the body. These enzymes play a critical role in the metabolism of many ester-containing drugs and prodrugs. nih.gov The conversion of the more lipophilic alprostadil alkyl ester prodrug into the active alprostadil occurs during or after absorption, facilitated by esterases found abundantly in tissues like the skin and liver. nih.govgoogle.com This enzymatic reaction transforms the prodrug into the pharmacologically active parent drug. google.com

The rate and extent of the conversion of this compound to alprostadil are determined by the activity of esterases in various biological matrices. In vitro studies using cellular and tissue extracts are essential for characterizing the hydrolysis kinetics. Esterases are broadly classified into types such as carboxylesterases, cholinesterases, and arylesterases, which are found in the liver, gut, plasma, and red blood cells. nih.gov Carboxylesterases, particularly in the liver, are often responsible for the first-pass metabolism and activation of many ester prodrugs. nih.gov

While specific kinetic data for this compound are not extensively detailed in the provided literature, the general principles of ester prodrug hydrolysis can be outlined. The hydrolysis rate is influenced by factors such as the chemical structure of the ester, the specific type of esterase present in the tissue, and the enzyme concentration.

Table 1: Key Factors in the In Vitro Enzymatic Hydrolysis of Ester Prodrugs

| Factor | Description | Relevance to this compound |

|---|---|---|

| Enzyme Source | The type of tissue or cell extract used (e.g., liver microsomes, skin homogenates, plasma). | Different tissues exhibit varying levels and types of esterase activity, affecting the location and rate of prodrug activation. nih.govgoogle.com |

| Substrate Concentration | The concentration of the this compound in the assay. | Used to determine key kinetic parameters like Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). |

| Enzyme Kinetics | The study of the rate of the hydrolysis reaction. | Provides insights into the efficiency and speed of the conversion to active alprostadil. |

| Inhibitor Effects | The use of specific enzyme inhibitors to identify the particular esterases involved. | Helps to distinguish between the roles of carboxylesterases, cholinesterases, or other enzymes in the activation process. nih.gov |

Preclinical animal models are vital for understanding the in vivo bioconversion of this compound. Following administration, the prodrug is absorbed and distributed to various tissues where it encounters esterases. A study investigating the pharmacokinetics of a novel alprostadil-based drug, Prostanit, in rabbits provides insight into these pathways. nih.gov In this model, the parent compound was rapidly metabolized, leading to the appearance of PGE1 in the plasma, confirming the cleavage of the ester-linked moieties. nih.gov This demonstrates the primary bioconversion pathway where the prodrug is successfully hydrolyzed to release the active PGE1 into systemic circulation.

Metabolomic Profiling of Prodrug Conversion in Animal Systems

Metabolomic profiling offers a comprehensive view of the biochemical changes that occur in an organism following the administration and conversion of a prodrug. In a preclinical study using a rabbit model, the administration of an alprostadil-based compound led to significant alterations in the plasma metabolome. nih.gov

Following the rapid metabolism of the parent drug and the appearance of PGE1, notable changes were observed in the levels of various endogenous metabolites. This suggests that the pharmacological activity of the released alprostadil and its subsequent metabolism have a broad impact on systemic biochemistry.

Table 2: Observed Metabolomic Changes in Rabbit Plasma Following Administration of an Alprostadil-Based Drug

| Metabolite Class | Observed Change | Specific Metabolites Affected |

|---|---|---|

| Amino Acids | Increased levels | Proline, 4-hydroxyproline, Alanine, Phenylalanine |

| Decreased levels | Glycine, Aspartate | |

| Steroids | Increased levels | Androsterone, Corticosterone |

| Decreased levels | Cortisol, Testosterone | |

| Purines | Increased levels | Adenosine (B11128), Adenosine-5 monophosphate, Guanosine |

Source: Adapted from a study on Prostanit, a complex PGE1-based drug. nih.gov

These findings indicate that the conversion of the prodrug and the subsequent actions of alprostadil influence various metabolic pathways, including amino acid metabolism, steroidogenesis, and purine (B94841) metabolism. nih.gov

Downstream Metabolism of the Active Alprostadil (PGE1) Metabolite

Once alprostadil (PGE1) is released from its isopropyl ester prodrug form, it is rapidly and extensively metabolized. drugbank.com A significant portion, estimated to be 60-90%, is cleared during its first pass through the lungs. drugbank.com The primary metabolic processes involved are beta- and omega-oxidation, which are common pathways for fatty acid degradation. drugbank.com

Beta-Oxidation (β-Oxidation): This is the principal metabolic pathway for fatty acids. biologydiscussion.com It occurs within the mitochondria and involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain. biologydiscussion.com In the context of alprostadil metabolism, β-oxidation contributes to the shortening of the carboxylic acid side chain.

Omega-Oxidation (ω-Oxidation): This is an alternative metabolic route that occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgallen.inbyjus.com Unlike β-oxidation, this pathway involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.org The process begins with the hydroxylation of the terminal methyl group to a hydroxyl group, which is then further oxidized to an aldehyde and finally to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgbyjus.com While typically a minor pathway for most fatty acids, ω-oxidation can become more significant under certain conditions, such as when β-oxidation is impaired. wikipedia.org

The enzymatic oxidation of alprostadil results in several metabolites. The initial and most critical step is the oxidation of the C15-hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-OHPGDH), to form 15-keto-PGE1. drugbank.comnih.gov This is followed by the reduction of the double bond at C13-C14, leading to the formation of 13,14-dihydro-PGE1 (PGE0) and 15-keto-13,14-dihydro-PGE1 (also known as 15-keto-PGE0). drugbank.comnih.gov

The pharmacological relevance of these metabolites varies significantly:

15-keto metabolites: Metabolites such as 15-keto-PGE1 and 15-keto-PGE0 are generally considered to be biologically inactive. drugbank.comnih.gov

The major metabolite of alprostadil found in the body is 15-keto-PGE0. drugbank.com The formation of these various compounds represents a rapid inactivation pathway for the potent parent drug, alprostadil.

Table 3: Primary Metabolites of Alprostadil (PGE1) and Their Pharmacological Activity

| Metabolite | Precursor(s) | Key Metabolic Step(s) | Pharmacological Activity |

|---|---|---|---|

| 15-keto-PGE1 | Alprostadil (PGE1) | Oxidation of C15-hydroxyl group | Inactive drugbank.com |

| 13,14-dihydro-PGE1 (PGE0) | Alprostadil (PGE1) | Reduction of C13-C14 double bond | Active, similar potency to PGE1 drugbank.comnih.gov |

| 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) | 15-keto-PGE1, PGE0 | Reduction of C13-C14 double bond / Oxidation of C15-hydroxyl group | Inactive drugbank.comnih.gov |

Preclinical Pharmacological Mechanisms and Receptor Interactions of Alprostadil Active Metabolite in Vitro and in Vivo

Prostanoid Receptor Agonism Profile of Alprostadil (B1665725)

Prostanoid Receptor Agonism Profile of Alprostadil

Alprostadil, also known as Prostaglandin (B15479496) E1 (PGE1), functions as an agonist at prostanoid receptors, which are a class of G-protein coupled receptors. Its biological effects are mediated through its interaction with various subtypes of these receptors, most notably the EP receptor subtypes.

Binding Affinities and Selectivity for EP2, EP3, and EP4 Receptors

In preclinical studies using murine prostanoid receptors expressed in Chinese hamster ovary cells, Alprostadil has demonstrated a distinct binding profile. It binds with high affinity to the EP3 and EP4 receptors, followed closely by the EP2 receptor. Its affinity for the EP1 and IP (prostacyclin) receptors is comparatively lower. This indicates a degree of selectivity for the EP2, EP3, and EP4 subtypes over other prostanoid receptors.

| Receptor Subtype (Murine) | Binding Affinity (Ki) in nM |

|---|---|

| EP3 | 1.1 |

| EP4 | 2.1 |

| EP2 | 10 |

| IP | 33 |

| EP1 | 36 |

Ligand Specificity and Receptor Activation Kinetics

As a synthetic analog of the endogenous PGE1, Alprostadil exhibits specificity as a ligand for prostaglandin receptors. Upon binding, it functions as an agonist, activating the receptor and initiating downstream intracellular signaling cascades. While specific receptor activation kinetic parameters (e.g., association and dissociation rates) are not extensively detailed in the provided research, its action as an agonist at EP receptors, particularly EP2 and EP4, is a well-established aspect of its mechanism. The activation of these receptors leads to the various physiological responses observed in preclinical models.

Cellular Signaling Pathways Modulated by Alprostadil Activation in Research Models

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Pathway Modulation

A primary mechanism of action for Alprostadil following receptor binding is the stimulation of the enzyme adenylate cyclase. patsnap.com This activation is a direct consequence of its agonistic activity at certain EP receptors, such as EP2 and EP4, which are coupled to the stimulatory G-protein (Gs). nih.gov The activation of adenylate cyclase leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent increase in intracellular cAMP levels is a critical step that mediates many of Alprostadil's effects, including smooth muscle relaxation. patsnap.com This elevation of cAMP is a key signaling event observed across various research models studying the effects of Alprostadil.

Investigation of G-Protein Coupled Receptor (GPCR) Interaction Mechanisms

Alprostadil's effects are initiated by its interaction with GPCRs, specifically the prostanoid receptor family. Research confirms that Alprostadil binds as an agonist to these receptors, triggering a conformational change that facilitates the coupling and activation of intracellular G-proteins. nih.gov The EP2 and EP4 receptor subtypes, for which Alprostadil shows high affinity, are known to couple primarily to Gs proteins. This Gs protein activation is the crucial link between receptor binding and the subsequent activation of the adenylate cyclase/cAMP signaling pathway.

Interplay with Other Intracellular Signaling Cascades (e.g., EGFR/Akt, TGF-β1/SMAD Pathways) in Preclinical Research

Preclinical research has begun to uncover the complex interplay between Alprostadil-activated pathways and other significant intracellular signaling cascades.

TGF-β1/SMAD Pathway: In models of diabetes-related peripheral atherosclerosis, Alprostadil has been shown to modulate the Transforming Growth Factor-β1 (TGF-β1)/SMAD signaling pathway. In human umbilical vein endothelial cells (HUVECs) induced with high glucose and oxidized low-density lipoprotein, Alprostadil treatment was found to down-regulate the expression of TGF-β1 and phosphorylated-Smad3 (p-Smad3) while significantly increasing the expression of the inhibitory Smad7. researchgate.net Similarly, in a rat model of diabetes-induced myocardial fibrosis, Alprostadil was observed to suppress the expression of the TGF-β1/Smad2 signaling pathway and its associated molecules, thereby inhibiting the fibrosis of myocardial cells. nih.gov

EGFR/Akt Pathway: The relationship with the Epidermal Growth Factor Receptor (EGFR) pathway is complex. In preclinical models of NPHP1-related kidney disease, Alprostadil treatment was shown to increase ciliation. However, the same research noted that cells deficient in NPHP1 exhibited hyperactivation of the EGFR signaling pathway. Interestingly, an EGFR kinase inhibitor was able to rescue ciliary length and morphology more effectively than Alprostadil in this specific model, suggesting a complex crosstalk between prostanoid receptor signaling and EGFR-mediated pathways. biologists.com Crosstalk between EGFR and other pathways, such as the PI3K/Akt pathway, is a known factor in various cellular processes, though the direct modulatory role of Alprostadil on this specific axis requires further investigation. researchgate.netgenesandcancer.com

In vitro and Ex vivo Studies of Alprostadil's Biological Effects

Alprostadil, the synthetic form of Prostaglandin E1 (PGE1), demonstrates a range of biological activities that have been extensively characterized in preclinical research. These studies, conducted in laboratory settings using isolated tissues, cell cultures, and animal models, have elucidated the fundamental pharmacological mechanisms of its active metabolite, alprostadil.

Modulation of Smooth Muscle Relaxation in Experimental Tissue Models

Alprostadil is a potent vasodilator and smooth muscle relaxant. patsnap.com Its mechanism of action primarily involves the relaxation of vascular smooth muscle. droracle.aidrugbank.com This effect has been extensively studied in various experimental tissue models, most notably in the corpus cavernosum, the erectile tissue of the penis.

The relaxant effect is initiated when alprostadil binds to specific prostaglandin E (EP) receptors on the surface of smooth muscle cells. patsnap.comfrontiersin.org This binding activates the enzyme adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). patsnap.comdroracle.aiauajournals.org The elevation in cAMP levels activates protein kinase A (PKA), leading to a cascade of events that results in the relaxation of the smooth muscle. auajournals.org This includes a decrease in intracellular calcium concentrations, which is crucial for muscle contraction. droracle.aiauajournals.org

In vitro studies using isolated human penile arteries and trabecular smooth muscle strips have confirmed this pathway. Research has shown that the relaxant responses to PGE1 in these tissues correlate with its clinical effectiveness. auajournals.orgresearchgate.net Tissues from patients with a poor clinical response to alprostadil show significantly lower sensitivity and maximal relaxation in these experimental models. auajournals.orgresearchgate.net Forskolin, a direct activator of adenylate cyclase, mimics the vasodilation caused by PGE1, further supporting the central role of the cAMP pathway. auajournals.org

| Experimental Model | Key Finding | Primary Mechanism | Reference |

|---|---|---|---|

| Human Corpus Cavernosum and Penile Resistance Arteries | PGE1 induces dose-dependent relaxation. Response correlates with clinical efficacy. | Activation of adenylate cyclase, leading to increased intracellular cAMP and PKA activation. | auajournals.orgresearchgate.net |

| Vascular Smooth Muscle Cells | Direct vasodilation through smooth muscle relaxation. | Binding to specific prostaglandin receptors, increasing cAMP, and decreasing intracellular calcium. | droracle.ai |

| Human Penile Trabecular Tissue | Synergistic relaxation effect when combined with an NO donor (SNO-Glu). | Simultaneous increase in both cAMP and cGMP levels. | researchgate.net |

Inhibition of Platelet Aggregation in Research Systems

Alprostadil is a potent inhibitor of platelet aggregation. drugbank.comnih.gov This antiplatelet effect is a key component of its pharmacological profile and has been demonstrated in various in vitro and ex vivo research systems using human and animal platelets. nih.gov

The primary mechanism involves alprostadil binding to prostanoid IP receptors on the platelet surface. nih.govmdpi.comkarger.com This interaction stimulates the activity of adenyl cyclase, leading to a significant increase in intracellular cAMP levels. nih.govkarger.comnih.gov Elevated cAMP activates PKA, which then phosphorylates and inhibits several elements crucial for platelet activation, including phospholipase C. nih.govkarger.com This inhibition prevents the release of calcium (Ca2+) from intracellular stores, a critical step in the aggregation process. nih.govresearchgate.net By antagonizing the effects of P2Y1 receptor activation, alprostadil effectively suppresses platelet aggregation induced by agonists like adenosine diphosphate (ADP). nih.govnih.gov

| Research System | Key Finding | Investigated Mechanism | Reference |

|---|---|---|---|

| Human Platelet-Rich Plasma | PGE1 is a potent inhibitor of ADP-induced platelet aggregation. | Binds to IP receptors, increases cAMP, inhibits phospholipase C, and reduces Ca2+ mobilization. | nih.gov |

| Neonatal vs. Adult Platelets | Neonatal platelets exhibit hypersensitivity to PGE1 inhibition. | Higher basal and PGE1-induced cAMP levels; higher Gαs protein expression in neonatal platelets. | karger.com |

| Bovine and Human Platelets (In Vitro) | Alprostadil effectively inhibited aggregation in both species, with bovine platelets being more responsive. | Measurement of platelet aggregation and cAMP levels. | nih.gov |

| Light Transmittance Aggregometry (LTA) | Addition of PGE1 to ADP significantly reduces maximal platelet aggregation. | Suppression of P2Y1-induced platelet aggregation. | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations in Cell Lines

Preclinical investigations have identified significant anti-inflammatory and immunomodulatory properties of alprostadil. drugbank.comnih.gov These effects have been observed in various cell line models subjected to inflammatory stimuli.

In a study using H9c2 cardiomyocytes treated with lipopolysaccharide (LPS) to induce an inflammatory response, alprostadil demonstrated a protective effect. nih.gov It reversed the decline in cell viability and reduced the expression of inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The underlying mechanism for this anti-inflammatory action was found to be the inhibition of the Wnt5a/JNK/NF-κB signaling pathway. nih.gov This pathway is a known regulator of inflammatory gene expression.

Alprostadil's ability to protect endothelial cells and inhibit the activation of neutrophils further contributes to its anti-inflammatory profile. nih.gov By interfering with these key cellular components of the inflammatory cascade, alprostadil can modulate immune responses in preclinical models. drugbank.com

Investigations into Anti-angiogenic Effects in Human Endothelial Cells and Murine Models

Contrary to some early reports suggesting a pro-angiogenic role, detailed in vitro and in vivo studies have demonstrated that alprostadil possesses strong anti-angiogenic activity. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease.

In studies using human umbilical vein endothelial cells (HUVECs), alprostadil was found to inhibit key steps of the angiogenic process, including cell proliferation, migration, and the formation of capillary-like structures in Matrigel. nih.govnih.gov The inhibitory effect on HUVEC proliferation was dose-dependent, with a calculated IC50 of 400 nM. nih.gov This anti-angiogenic action appears to be mediated through the EP3 subtype of prostaglandin receptors, as an EP3 agonist (sulprostone) mimicked the effects of PGE1, while an EP2 agonist (butaprost) had no effect. nih.govnih.gov The downstream signaling involves the potentiation of cAMP accumulation. nih.gov

These in vitro findings were corroborated in a murine in vivo model. nih.gov Using the Matrigel plug assay in mice, alprostadil showed a strong inhibitory effect on the neovascularization of the Matrigel plug, confirming its anti-angiogenic properties in a living organism. nih.govnih.gov

| Model System | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited proliferation, migration, and capillary-like tube formation. | Mediated via EP3 receptor subtype; involves potentiation of cAMP accumulation. | nih.govnih.gov |

| Murine Matrigel Plug Assay (In Vivo) | Strongly inhibited Matrigel neovascularization. | Confirms in vivo anti-angiogenic activity. | nih.gov |

Impact on Interstitial Fluid Dynamics and Extracellular Matrix Components in Preclinical Contexts

Preclinical studies have shown that prostaglandins (B1171923), including PGE1, can actively modulate the dynamics of interstitial fluid and interact with components of the extracellular matrix (ECM). The ECM is the non-cellular component within all tissues that provides structural and biochemical support to surrounding cells. mdpi.com

In a study using anesthetized rats, the subdermal injection of a PGE1 isopropyl ester was found to significantly lower the interstitial fluid pressure (PIF). physiology.org A decrease in PIF can potentiate edema formation by increasing capillary fluid filtration. physiology.org The study demonstrated that 0.91 mM of PGE1 lowered PIF from a control value of -0.8 mmHg to -3.0 mmHg within 45 minutes. physiology.org This effect suggests an active modulation of the interstitial space by connective tissue cells in response to the prostaglandin. physiology.org

Furthermore, in an in vitro model using a fibroblast-populated collagen gel, PGE1 effectively inhibited the ability of fibroblasts to contract the gel. physiology.org This finding provides further evidence for the active role of prostaglandins in modulating the physical properties of the loose connective tissue and its interaction with interstitial fluid. physiology.org In a separate experimental model of renal microembolism, PGE1 treatment was also shown to prevent pathological vascular, glomerular, tubular, and interstitial changes. nih.gov

Advanced Drug Delivery System Research for Alprostadil Isopropyl Ester Preclinical Focus

Design and Evaluation of Topical Formulations for Research Applications

In preclinical research, the design of topical formulations for Alprostadil (B1665725) isopropyl ester is centered on creating a stable composition that enhances skin permeation. google.com The prodrug approach involves esterifying the carboxyl group of Alprostadil to form an alkyl chain, which increases lipophilicity and facilitates passage through the stratum corneum. google.com During skin permeation, the prodrug is converted back to the active Alprostadil by esterases present in the skin. google.com

The formulation of these topical preparations typically involves dissolving the Alprostadil alkyl ester in a mixture of oily vehicles and skin permeation enhancers. google.com The concentration of Alprostadil isopropyl ester is a critical parameter, with research formulations preferably containing 0.1% to 5% by weight of Alprostadil. google.com Oily vehicles are a major component, constituting between 20% and 80% by weight of the total composition. google.com These vehicles can include a variety of substances, chosen for their ability to dissolve the prodrug and their compatibility with the skin. google.com

Table 1: Components of Preclinical Topical Formulations for Alprostadil Alkyl Esters

| Component Category | Examples | Preferred Concentration (% by weight) |

|---|---|---|

| Active Prodrug | This compound | 0.1 - 5% (as Alprostadil) |

| Oily Vehicles | Glycerin esters of fatty acids, Vegetable oils (sesame, soybean, castor), Fatty acids (oleic, linoleic), Fatty acid esters (isopropyl myristate, ethyl oleate), Fatty alcohols (cetyl alcohol, stearyl alcohol) | 20 - 80% |

| Permeation Enhancers | Pyrrolidone derivatives (N-methyl-2-pyrrolidone, 2-pyrrolidone) | 5 - 70% |

| Auxiliary Enhancers | Non-ionic surfactants (Polyoxyethylene sorbitan (B8754009) fatty acid esters, Sorbitan esters) | Variable |

Strategies for Enhanced Transdermal Permeation in Experimental Systems

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin. nih.gov For this compound, enhancing its permeation across this barrier is a key objective in experimental studies. The prodrug strategy itself is a fundamental enhancement technique, as increasing the lipophilicity of Alprostadil allows it to more readily partition into and diffuse through the lipid-rich stratum corneum. google.com

Further strategies involve the rational selection of excipients that can reversibly modify the barrier function of the stratum corneum. nih.gov These methods are designed to disrupt the highly organized lipid bilayer of the stratum corneum, interact with its proteins, or alter the partition coefficient of the drug to favor its entry into the skin. nih.gov The goal is to create a temporary and reversible increase in skin permeability, allowing for greater flux of the prodrug. mdpi.com

Permeation enhancers are crucial components in topical formulations of this compound, designed to increase its transport across the skin. google.com These chemical enhancers function by disrupting the intercellular lipid arrangement of the stratum corneum. researchgate.net In preclinical models, pyrrolidone derivatives are frequently employed as potent skin permeation enhancers, with their concentration in a formulation preferably ranging from 5% to 70% by weight. google.com

To further boost the permeation of the prodrug, auxiliary skin permeation enhancers may be included. google.com Non-ionic surfactants are common examples of such auxiliary agents. google.com The selection of an ideal enhancer is guided by its ability to induce a reversible change in the stratum corneum's permeability with a rapid onset, while being non-toxic and pharmacologically inert. mdpi.com

Table 2: Examples of Permeation Enhancers in Experimental Alprostadil Ester Formulations

| Enhancer Class | Specific Examples |

|---|---|

| Pyrrolidone Derivatives | N-methyl-2-pyrrolidone, 2-pyrrolidone, 1-octyl-pyrrolidone, 1-dodecyl-pyrrolidone, N-ethyl-2-pyrrolidone, 1-hexyl-2-pyrrolidone |

| Auxiliary Enhancers (Non-ionic Surfactants) | Polyoxyethylene sorbitan fatty acid esters, Sorbitan esters, Polyoxyethylene alkyl ethers |

The transdermal delivery of this compound relies on a passive diffusion process governed by the physicochemical properties of the prodrug and the barrier characteristics of the skin. The primary mechanism involves the prodrug partitioning from the vehicle into the stratum corneum's lipid matrix. mdpi.com The increased lipophilicity of the isopropyl ester compared to the parent Alprostadil is the key factor that facilitates this initial step. google.com

Once within the stratum corneum, the prodrug diffuses through the intercellular lipid pathway, which is considered the main route for skin penetration. mdpi.com The molecule navigates the tortuous path around the corneocytes. Upon reaching the viable epidermis, which is rich in enzymes, the ester bond of the prodrug is cleaved by esterases. google.com This enzymatic conversion releases the active drug, Alprostadil, within the skin, allowing it to exert its pharmacological effect locally. google.com This targeted bioactivation is a central feature of the prodrug strategy.

Encapsulation and Targeted Delivery Approaches in Preclinical Research

To further refine the delivery of prostaglandin (B15479496) prodrugs like this compound, preclinical research investigates encapsulation and targeted delivery technologies. nih.gov These advanced systems aim to improve pharmacokinetics, enhance stability, and overcome poor aqueous solubility. nih.govnih.gov By encapsulating the prodrug, these carriers can protect it from premature degradation and control its release, potentially leading to a more sustained therapeutic effect and improved targeting to specific tissues.

Lipid-based carriers are a significant area of research for delivering prostaglandin prodrugs. nih.gov Lipid microspheres (LM), which are drug carriers typically prepared from soybean oil and lecithin, have been shown to incorporate prostaglandins (B1171923) effectively. nih.gov These microspheres are generally characterized by a diameter of around 0.2 micrometers. nih.gov The drug is incorporated within the lipid matrix of the microsphere. nih.gov

The rationale for using lipid-based systems is multifaceted. They can enhance the solubilization of lipophilic prodrugs, improve bioavailability, and modify tissue distribution. nih.govmdpi.com Preclinical studies have demonstrated that lipid microsphere preparations of prostaglandins can exhibit more potent activity compared to the free drug. nih.gov The characterization of these systems involves assessing particle size, zeta potential (a measure of surface charge), and entrapment efficiency to ensure the formulation's quality and stability. researchgate.net

Nanoparticle-based drug delivery systems offer a promising strategy to overcome the pharmacokinetic challenges associated with many drugs, including prodrugs. nih.gov In preclinical research, encapsulating a prodrug within nanoparticles can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Polymeric nanoparticles, nano-emulsions, and lipid-based nanoparticles are among the most commonly used systems for topical delivery. nih.gov

| Volume of Distribution (Vd) | Decreased | More localized drug distribution |

Preclinical Efficacy and Mechanism Based Studies of Alprostadil Isopropyl Ester

Investigating Biological Responses in Controlled Animal Models

Alprostadil (B1665725), a synthetic form of prostaglandin (B15479496) E1 (PGE1), is recognized for its potent vasodilatory properties, which stem from its ability to relax vascular smooth muscle. drugbank.com This mechanism is fundamental to its therapeutic applications. In preclinical animal models, the vasodilatory effects of alprostadil derivatives have been demonstrated across various experimental systems.

One such study utilized a canine model of chronic cauda equina compression to assess the vasodilatory effects of an alprostadil derivative, OP-1206-cyclodextrin clathrate (OP-1206-CD). The oral administration of this compound was found to improve blood flow in the arteries of nerve roots that had been subjected to chronic compression. nih.gov Notably, this improvement in arterial blood flow did not lead to venous blood stasis, suggesting a targeted and beneficial vascular effect. nih.gov These findings highlight the potential of alprostadil derivatives to enhance blood supply to compromised neural tissues. nih.gov

The primary mechanism of action involves the direct effect of alprostadil on the smooth muscle of blood vessels, leading to their relaxation and subsequent dilation. drugbank.com This action is crucial in conditions where blood flow is restricted. Prostaglandins (B1171923) are known to be powerful vasoactive agents, and alprostadil, as a PGE1 analog, effectively leverages these properties to inhibit platelet aggregation and promote vasodilation.

Table 1: Summary of Preclinical Vasodilatory Effects of Alprostadil Derivatives

| Animal Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Canine model of chronic cauda equina compression | OP-1206-cyclodextrin clathrate (PGE1 derivate) | Improved blood flow in arteries of nerve roots without inducing venous stasis. | nih.gov |

Alprostadil's impact on microcirculation is a key area of preclinical investigation, particularly in the context of peripheral arterial disease (PAD). Its therapeutic potential lies in its ability to improve blood flow in the smallest blood vessels, which is often compromised in ischemic conditions.

In a pig model of ST-segment elevation myocardial infarction (STEMI), alprostadil was investigated for its effectiveness in treating coronary microvascular dysfunction. nih.gov This study is relevant to PAD research as it explores the drug's ability to restore microcirculatory function in an ischemic setting. Alprostadil is known to be a coronary vasodilator that acts on the microvascular system and has been reported to improve myocardial perfusion in dogs with STEMI. nih.gov While clinical trials in patients with severe PAD have not consistently demonstrated superiority over placebo, the preclinical evidence suggests a potential for improving microcirculation. nih.gov

The mechanisms underlying these effects include vasodilation and inhibition of platelet aggregation, which collectively enhance tissue perfusion. researchgate.net In patients with non-reconstructible PAD, alprostadil has been shown to reduce vascular inflammation and promote ulcer healing, effects that are closely linked to improved microcirculatory function. researchgate.net

Table 2: Preclinical and Clinical Insights into Alprostadil's Effects on Microcirculation

| Model/Population | Condition | Key Findings | Reference |

|---|---|---|---|

| Pig Model | ST-Segment Elevation Myocardial Infarction (STEMI) | Investigated as a treatment for coronary microvascular dysfunction. | nih.gov |

| Patients with Critical Limb Ischemia | Peripheral Arterial Disease (PAD) | Demonstrated benefits in reducing pain and accelerating ulcer healing. | researchgate.net |

Contrary to some initial expectations that prostaglandin E1 (PGE1) might promote the formation of new blood vessels (pro-angiogenic), studies utilizing the murine Matrigel plug assay have revealed significant anti-angiogenic properties of alprostadil. nih.govnih.govbps.ac.uk The Matrigel plug assay is a standard in vivo method for evaluating both pro- and anti-angiogenic molecules by observing the formation of new microvascular networks within a subcutaneously injected gel plug. creative-bioarray.commdpi.com

In this model, alprostadil, complexed with alpha-cyclodextrin, demonstrated a strong inhibitory effect on the neovascularization of the Matrigel plug in mice. nih.govnih.gov This in vivo finding was corroborated by in vitro experiments using human umbilical vein endothelial cells (HUVECs), where alprostadil inhibited key processes related to angiogenesis, including proliferation, migration, and the formation of capillary-like structures. nih.govbps.ac.uk

The mechanism behind this anti-angiogenic activity appears to be linked to the EP3 subtype of the prostaglandin receptor. nih.govbps.ac.uk The study found that sulprostone, an EP3 receptor agonist, mimicked the anti-angiogenic effects of alprostadil, whereas butaprost, an EP2 receptor agonist, had no effect. nih.govbps.ac.uk Furthermore, the effects were mimicked by 8-Bromoadenosine-3':5'-cyclic monophosphate (Br-cAMP), suggesting the involvement of the cAMP signaling pathway. nih.govbps.ac.uk

Table 3: Anti-angiogenic Effects of Alprostadil in Murine Matrigel Plug Assay

| Assay | Key Findings | Implicated Mechanism | Reference |

|---|---|---|---|

| In vivo Murine Matrigel Plug Assay | Strong inhibition of Matrigel neovascularization. | EP3 receptor activation, cAMP signaling pathway. | nih.govnih.gov |

| In vitro HUVEC Assays | Inhibition of endothelial cell proliferation, migration, and tube formation. | Mimicked by EP3 agonist (sulprostone) and Br-cAMP. | nih.govbps.ac.uk |

Preclinical studies in diabetic animal models suggest that alprostadil exerts protective effects on the kidneys, a condition known as diabetic nephropathy. The mechanisms underlying this protection are multifaceted, involving the modulation of specific biomarkers and improvement of renal blood flow.

In a streptozotocin-induced diabetic mouse model, treatment with alprostadil led to a significant decrease in renal damage parameters. nih.gov This study identified that the expression of angiopoietin-2 (Ang-2) and interleukin-18 (IL-18), which are typically elevated in diabetic nephropathy, was significantly reduced by alprostadil treatment. nih.gov These findings suggest that alprostadil's renal protective effects are mediated, at least in part, through the downregulation of these molecules, leading to reduced proteinuria. nih.gov

Further research supports the role of alprostadil in improving renal blood supply in patients with diabetic nephropathy, which can delay the onset of fibrosis and preserve renal function. researchgate.net The compound is thought to inhibit platelet aggregation and improve microcirculation, which are crucial for mitigating the microangiopathy-induced damage seen in diabetic patients. researchgate.net

Table 4: Renal Protective Effects of Alprostadil in Preclinical Diabetes Models

| Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic mice | Significant decrease in renal damage parameters; reduced proteinuria. | Downregulation of Angiopoietin-2 (Ang-2) and Interleukin-18 (IL-18) expression. | nih.gov |

| General diabetic models | Improved renal blood supply; delayed fibrosis. | Inhibition of platelet aggregation and improvement of microcirculation. | researchgate.net |

Alprostadil has been investigated for its protective effects against ischemia-reperfusion (I/R) injury in various tissues, including the liver. I/R injury is a complex phenomenon where tissue damage occurs upon the restoration of blood flow after a period of ischemia. nih.gov Animal models, particularly in mice, are crucial for studying the mechanisms of hepatic I/R injury. mdpi.com

In a rat model of sciatic nerve I/R injury, pre-reperfusion administration of alprostadil was shown to be protective. The treatment led to a significant decrease in malondialdehyde (MDA), an indicator of lipid peroxidation, and an increase in nitric oxide (NO) levels. nih.gov These findings suggest that alprostadil acts as a protective anti-inflammatory and vasodilator agent in the context of I/R injury. nih.gov

While direct studies on alprostadil isopropyl ester in hepatic I/R models are less common, related research indicates its potential benefits. For instance, alprostadil combined with somatostatin (B550006) has been found to prevent acute liver injury after partial hepatectomy in rats by inhibiting inflammatory response, apoptosis, and endoplasmic reticulum stress. researchgate.net These protective mechanisms are highly relevant to mitigating I/R injury.

Table 5: Protective Effects of Alprostadil in Ischemia-Reperfusion Injury Models

| Animal Model | Tissue | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Rat Model | Sciatic Nerve | Decreased malondialdehyde (MDA), increased nitric oxide (NO). | Anti-inflammatory and vasodilatory effects. | nih.gov |

| Rat Model | Liver (post-hepatectomy) | Prevention of acute liver injury. | Inhibition of inflammation, apoptosis, and endoplasmic reticulum stress. | researchgate.net |

Integration of Omics Approaches in Preclinical Pharmacological Investigations

While specific studies detailing the use of "omics" approaches (such as genomics, proteomics, metabolomics) in the preclinical pharmacological investigation of this compound are not extensively detailed in the provided search results, the broader context of preclinical research points towards the increasing integration of these powerful technologies.

Omics approaches are instrumental in elucidating the complex molecular mechanisms underlying a drug's efficacy and in identifying novel biomarkers. For instance, in the context of alprostadil's renal protective effects in diabetic models, proteomics could be employed to identify the full spectrum of proteins whose expression is altered by the treatment, beyond Ang-2 and IL-18. nih.gov This could provide a more comprehensive understanding of the signaling pathways involved.

Similarly, in the study of anti-angiogenic potentials, transcriptomics (gene expression analysis) could be used to identify the downstream genetic targets of the EP3 receptor activation by alprostadil, offering deeper insights into how it inhibits endothelial cell proliferation and migration. nih.gov Metabolomics could also be applied to analyze the metabolic changes in tissues affected by ischemia-reperfusion injury and how alprostadil modulates these metabolic profiles to exert its protective effects.

The integration of these high-throughput technologies is becoming a standard in modern preclinical pharmacology, enabling a more systems-level understanding of drug action and facilitating the discovery of new therapeutic targets and patient stratification strategies.

Application of Metabolomics for Pathway Elucidation in vivo

Metabolomic profiling has been instrumental in elucidating the in vivo metabolic pathways following the administration of alprostadil prodrugs. Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have provided a detailed view of the metabolic cascade and its impact on the broader metabolome.

Research on Prostanit, a nitric oxide (NO)-donating derivative of alprostadil (Prostaglandin E1 or PGE1), has shed light on the primary metabolic routes. nih.govnih.gov Following administration in rabbit models, Prostanit is rapidly metabolized. nih.gov One of the initial metabolic steps involves the hydrolysis of the ester bond, leading to the formation of 1,3-dinitroglycerol (1,3-DNG) and the active parent compound, PGE1. nih.gov Subsequently, PGE1 is further metabolized to 13,14-dihydro-15-keto-PGE1. nih.gov

Beyond the direct metabolism of the drug, these studies revealed significant alterations in the plasma levels of various endogenous metabolites. nih.gov The administration of the alprostadil derivative led to a notable increase in the concentrations of several amino acids, steroids, and purines. nih.govnih.gov Conversely, levels of other key metabolites were observed to decrease. nih.govnih.gov These changes suggest that the effects of the prodrug extend beyond its primary vasodilatory action, influencing a range of systemic biochemical pathways. nih.govnih.gov The observed changes in the metabolomic profile point towards potential anti-inflammatory effects and a prolongation of the drug's beneficial activities. nih.gov

The table below summarizes the observed changes in endogenous metabolite levels following the administration of an alprostadil derivative in a preclinical model. nih.govnih.gov

| Metabolite Class | Increased Levels | Decreased Levels |

| Amino Acids | Proline, 4-hydroxyproline, Alanine, Phenylalanine | Glycine, Aspartate |

| Steroids | Androsterone, Corticosterone | Cortisol, Testosterone |

| Purines | Adenosine (B11128), Adenosine-5 monophosphate, Guanosine |

This interactive table is based on data from a study on the alprostadil derivative, Prostanit. nih.govnih.gov

Gene Expression and Protein Profiling in Response to Prodrug Exposure in Research Systems

The administration of alprostadil (PGE1) has been shown to induce significant changes in gene and protein expression, providing insights into its molecular mechanisms of action, particularly in the context of inflammation and cellular signaling. nih.gov Transcriptome analysis and protein profiling studies have identified key pathways and molecules that are modulated by alprostadil exposure. nih.govbiorxiv.org

In a mouse model of severe pneumonia, transcriptome sequencing revealed that alprostadil alleviates lung injury by regulating the JAK-STAT signaling pathway. nih.gov This was evidenced by the decreased enrichment of this pathway in the alprostadil-treated group. nih.gov The study identified differential expression of several inflammation-related genes. Specifically, alprostadil treatment led to a downregulation of pro-inflammatory cytokines and an upregulation of anti-inflammatory cytokines. nih.gov Furthermore, changes in the expression of key transcription factors associated with immune cell differentiation were observed. nih.gov

At the protein level, alprostadil administration was found to decrease the expression of phosphorylated Janus kinase 2 (p-JAK2) and phosphorylated signal transducer and activator of transcription 3 (p-STAT3), which are critical components of the pro-inflammatory JAK-STAT pathway. nih.gov In other research contexts, it has been shown that the prostaglandin E receptor 1 (EP1), which is activated by alprostadil, can down-regulate the expression of cyclooxygenase-2 (COX-2) by facilitating its degradation. nih.gov Additionally, transcriptomic analysis of human renal cells treated with alprostadil identified the modulation of several regulators of cyclic adenosine monophosphate (cAMP), a key second messenger in many cellular processes. biorxiv.org

The following tables detail the specific genes and proteins found to be modulated by alprostadil in various research systems.

Table 1: Changes in Gene Expression in Response to Alprostadil (PGE1)

| Gene Category | Upregulated | Downregulated |

|---|---|---|

| Cytokines | Interleukin-10 (IL-10) | Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor necrosis factor-α (TNF-α) |

| Transcription Factors | Foxp3 | RORγt |

| Signaling Molecules | cAMP-Dependent Protein Kinase Inhibitor Alpha (PKIα) |

| Enzymes | | Cyclooxygenase-2 (COX-2) |

This interactive table summarizes data from studies on alprostadil's effect on inflammatory and signaling gene expression. nih.govbiorxiv.orgnih.gov

Table 2: Changes in Protein Expression in Response to Alprostadil (PGE1)

| Protein | Change in Expression | Pathway/Function |

|---|---|---|

| p-JAK2 | Decreased | JAK-STAT Signaling |

| p-STAT3 | Decreased | JAK-STAT Signaling |

| Cyclooxygenase-2 (COX-2) | Decreased | Inflammation/Prostaglandin Synthesis |

This interactive table is based on findings from preclinical studies investigating alprostadil's impact on key signaling proteins. nih.govnih.gov

Physicochemical Stability and Formulation Research for Alprostadil Isopropyl Ester in Research Contexts

Characterization of Degradation Pathways and Kinetics of the Prodrug in Research Formulations

The primary degradation pathway for alprostadil (B1665725) isopropyl ester in research formulations begins with the hydrolysis of its isopropyl ester bond. This reaction, catalyzed by esterases in biological tissues or by chemical conditions such as pH and the presence of water, yields the active parent compound, Alprostadil. evitachem.com

Once formed, Alprostadil is itself chemically unstable and undergoes further degradation, primarily through a dehydration reaction. This process converts Alprostadil into Prostaglandin (B15479496) A1 (PGA1). PGA1 can then undergo isomerization to form the more stable, but biologically less active, Prostaglandin B1 (PGB1). google.com Studies on Alprostadil injections have confirmed that under conditions of high light and temperature, the content of the active compound decreases significantly while degradation-related substances increase. bvsalud.org The kinetics of these degradation reactions are highly dependent on the formulation's environment, including temperature, pH, light exposure, and the solvent system used. bvsalud.orggoogle.com

Table 1: Key Degradation Products of Alprostadil Isopropyl Ester

| Initial Compound | Degradation Step | Resulting Product | Notes |

| This compound | Hydrolysis | Alprostadil (PGE1) | The initial and intended activation step of the prodrug. evitachem.com |

| Alprostadil (PGE1) | Dehydration | Prostaglandin A1 (PGA1) | A common degradation pathway for PGE1, especially in aqueous solutions. google.combvsalud.org |

| Prostaglandin A1 (PGA1) | Isomerization | Prostaglandin B1 (PGB1) | A subsequent degradation product formed from PGA1. google.com |

Influence of Solvent Systems and pH on Prodrug Stability

The stability of this compound is profoundly influenced by the choice of solvent system and the pH of the formulation.

Solvent Systems: Aqueous environments are generally detrimental to the stability of both the ester prodrug and its parent compound, Alprostadil, as water facilitates the hydrolysis of the ester bond and the subsequent degradation of Alprostadil. google.com For this reason, research formulations often utilize non-aqueous or anhydrous solvent systems. Oily vehicles, such as isopropyl myristate, vegetable oils, and other fatty acid esters, are frequently employed to create a stable environment for topical preparations. google.comgoogle.com Similarly, alcoholic solutions, particularly those using ethanol, have been developed as a non-aqueous medium for the drug. google.com Studies on the parent compound, Alprostadil, have shown that stability is limited even when diluted in 0.9% sodium chloride, with significant degradation occurring over a matter of days or weeks, underscoring the challenges of aqueous formulations. researchgate.netnih.gov

pH Influence: The pH of a formulation is a critical factor governing stability. Ester bonds, like the one in this compound, are susceptible to hydrolysis under both acidic and basic conditions. researchgate.net Research into stabilizing Alprostadil in alcoholic solutions has shown that the addition of a specific concentration of an acid can significantly enhance stability. google.com This indicates that maintaining an optimal pH, even in non-aqueous systems, is crucial to minimize degradation. The stabilizing effect is dependent on the specific acid used and its concentration, suggesting that a precise pH range is optimal for preventing the degradation of the prostaglandin structure. google.com While pH is not directly measurable in completely anhydrous alcoholic formulations, the addition of an acidic component serves to control the proton activity, thereby stabilizing the active substance. google.com

Table 2: Influence of Formulation Environment on Stability

| Factor | Effect on Stability | Rationale | Source |

| Aqueous Solvents | Decreased Stability | Facilitates hydrolysis of the ester bond and subsequent degradation of Alprostadil. | google.com |

| Oily/Anhydrous Solvents | Increased Stability | Limits the availability of water, thereby inhibiting hydrolysis. | google.comgoogle.com |

| Alcoholic Solvents | Increased Stability | Provides a non-aqueous environment, reducing the rate of hydrolysis. | google.com |

| Extreme pH (Acidic or Basic) | Decreased Stability | Catalyzes the hydrolysis of the ester bond. | researchgate.net |

| Optimized Acidic pH (in alcohol) | Increased Stability | An optimal concentration of a selected acid can slow the degradation of Alprostadil. | google.com |

Development of Stabilization Strategies for Research-Grade Formulations

To overcome the inherent instability of this compound, several stabilization strategies have been developed for research-grade formulations. These strategies focus on controlling the key factors that promote degradation.

Utilization of Non-Aqueous Formulations: The most common strategy is the avoidance of water. Formulations are often based on oily vehicles (e.g., isopropyl myristate, avocado oil) or alcoholic solutions to prevent hydrolysis. google.comgoogle.com

pH Control: In non-aqueous systems like alcoholic solutions, the addition of a specific acid at an optimal concentration has been shown to be an effective stabilization method. This approach carefully controls the chemical environment to minimize the rate of degradation. google.com

Temperature and Light Control: Alprostadil and its derivatives are unstable to light and heat. bvsalud.org Therefore, a critical stabilization strategy is to store formulations under refrigerated (2°C to 8°C) or frozen (-20°C) conditions and to protect them from light. bvsalud.orgmedkoo.com Commercial product information often recommends long-term storage at -20°C. medkoo.com

Solid Dispersions: For solid formulations, creating a solid dispersion of the drug using polymers like poloxamer can prevent degradation by immobilizing the drug molecules within a solid matrix, thereby preventing the chemical reactions that lead to degradation. google.com

Use of Excipients: In complex topical formulations, various excipients can contribute to stability. Thickeners like beeswax may be used to increase viscosity, which can help to stabilize the formulation and ensure uniformity. google.com

Table 3: Summary of Stabilization Strategies

| Strategy | Description | Primary Degradation Pathway Targeted |

| Anhydrous/Oily Vehicles | Formulating the compound in non-aqueous solvents like oils or fatty acid esters. google.comgoogle.com | Hydrolysis |

| pH Optimization | Adding a specific concentration of an acid to an alcoholic solution to achieve maximum stability. google.com | pH-catalyzed degradation |

| Cold and Dark Storage | Storing the formulation at refrigerated or frozen temperatures, protected from light. bvsalud.orgmedkoo.com | Thermally- and photolytically-induced degradation |

| Solid Dispersion | Incorporating the drug into a solid polymer matrix. google.com | General chemical degradation in the solid state |

Advanced Analytical Techniques for Research on Alprostadil Isopropyl Ester and Its Metabolites

Method Development for Quantitative Analysis in Biological Matrices and Research Samples

Quantitative analysis of Alprostadil (B1665725) Isopropyl Ester and its primary metabolite, Alprostadil, necessitates highly sensitive and specific methods to overcome challenges presented by complex biological matrices and the inherent instability of the compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of prostaglandins (B1171923) and their derivatives due to its superior sensitivity and selectivity. nih.gov The development of an LC-MS/MS method for Alprostadil Isopropyl Ester would involve optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: A reversed-phase liquid chromatography approach is typically employed. The separation is crucial to resolve the analyte from endogenous interferences within the biological matrix. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is utilized for its high selectivity and sensitivity. The process involves the ionization of the target molecule and the monitoring of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This allows for precise quantification even at very low concentrations. For prostaglandins, electrospray ionization (ESI) is a common technique. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Prostaglandin (B15479496) Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water, often with additives like formic acid to improve ionization nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40°C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Drying Gas | Nitrogen |

Sample preparation is a critical step to reduce matrix effects. Solid-phase extraction (SPE) is frequently used to clean up samples and concentrate the analytes before injection into the LC-MS/MS system. nih.gov

High-Performance Liquid Chromatography (HPLC) for Prodrug and Metabolite Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the quantification of prostaglandins in pharmaceutical formulations and, in some cases, biological samples. nih.govnih.gov

For Alprostadil and its related compounds, which may lack a strong UV chromophore, derivatization is often required to enhance detection sensitivity. nih.govchromatographyonline.com For instance, 2-naphthacyl ester derivatives can be employed to allow for UV detection. nih.gov Alternatively, post-column derivatization can be used to increase sensitivity and specificity. chromatographyonline.compickeringlabs.com An HPLC method for this compound would need to effectively separate the ester prodrug from the hydrolyzed active drug, Alprostadil, and other degradation products.

Table 2: Example HPLC Method Parameters for Alprostadil Analysis

| Parameter | Condition |

|---|---|

| Analytical Column | Reversed-phase C8 or C18 (e.g., 5 µm, 4.6 mm x 250 mm) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a buffer (e.g., Potassium Phosphate) chromatographyonline.compickeringlabs.com |

| Flow Rate | 0.8 - 1.0 mL/min pickeringlabs.comnih.gov |

| Detection | UV/Vis Diode Array Detector (DAD) nih.govoatext.com |

| Wavelength | Dependent on derivatization, or ~278 nm for specific derivatives pickeringlabs.com |

| Injection Volume | 20 µL pickeringlabs.com |

| Column Temperature | Ambient or controlled (e.g., 37°C) pickeringlabs.com |

The validation of such an HPLC method would involve assessing its specificity, linearity, accuracy, precision, and robustness according to established guidelines. arlok.com

Application of In Vitro Diffusion Cells for Permeation Studies

In vitro permeation studies are essential for evaluating the transdermal or transmucosal delivery of this compound. The Franz diffusion cell is the most common apparatus used for this purpose. semanticscholar.orgnih.govnih.gov This system consists of a donor chamber, a receptor chamber, and a membrane separating the two. researchgate.net

The study involves placing a formulation of this compound in the donor chamber and a receptor solution (e.g., phosphate-buffered saline) in the receptor chamber. scite.ai The entire setup is maintained at a constant temperature, typically 32°C or 37°C, to simulate physiological conditions. nih.gov Samples are periodically withdrawn from the receptor chamber and analyzed using a validated analytical method, such as HPLC, to determine the amount of drug that has permeated through the membrane over time.

Various types of membranes can be used, including synthetic membranes (e.g., silicone, cellulose (B213188) acetate) and biological membranes like excised human or animal skin, to model the biological barrier. nih.govnih.gov These studies provide crucial data on the permeation kinetics of the prodrug.

Table 3: Typical Experimental Setup for a Franz Diffusion Cell Permeation Study

| Parameter | Description |

|---|---|

| Apparatus | Vertical Franz Diffusion Cell nih.gov |

| Membrane | Synthetic (e.g., PALL Metricel) or excised biological tissue nih.gov |

| Diffusion Area | Typically 0.6 to 1.8 cm² nih.gov |

| Receptor Volume | 3 to 12 mL nih.gov |

| Receptor Solution | Phosphate (B84403) Buffered Saline (PBS), pH 7.4 |

| Temperature | 32°C or 37°C nih.gov |

| Stirring Speed | 400 - 600 rpm researchgate.net |

| Sampling Times | Various time points over 24-48 hours |

| Analysis Method | Validated HPLC or LC-MS/MS method |

Validation of the Franz cell system itself is critical to ensure the reproducibility of the permeation data. nih.gov Factors such as cell dimensions, stirring efficiency, and temperature regulation must be carefully controlled. semanticscholar.orgresearchgate.net

Bioanalytical Challenges in Prodrug and Metabolite Quantification in Complex Biological Systems